1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 1-position of the norbornane (bicyclo[2.2.1]heptane) framework. The trifluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and influencing receptor binding compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-1-5(4-7)3-6(7)12;/h5-6H,1-4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZELUSSWDIFKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bicyclo[2.2.1]heptane framework provides a rigid structure that can influence binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Steric Effects : The bulkier -CF₃ group at the 1-position may hinder rotational freedom, impacting binding to flat receptor pockets (e.g., NMDA’s phencyclidine site) compared to smaller substituents .
- Pharmacological Implications : Mecamylamine’s multiple methyl groups enhance lipophilicity, aiding blood-brain barrier (BBB) penetration, while -CF₃ could balance lipophilicity and polarity for optimized pharmacokinetics .
Pharmacological and Toxicological Profiles
- NMDA Receptor Antagonism : Mecamylamine and phenyl-substituted analogs show micromolar affinity, with toxicity observed at >100 µM in MDCK cells . The -CF₃ group may lower toxicity thresholds due to altered metabolism.
- Neuroprotection : Compound 5a (phenyl/polyamine substituents) demonstrated neuroprotection in rodent models, suggesting substituent polarity and size critically influence efficacy .
Biological Activity
1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS No. 2305252-13-3) is a bicyclic amine compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₈H₁₂F₃N
- Molecular Weight : 179.18 g/mol
- CAS Number : 2305252-13-3
- SMILES Notation : NC1CC2CC1(CC2)C(F)(F)F.Cl
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with trifluoromethylating agents under controlled conditions to yield the desired product in high purity.
Antiviral Properties
Recent studies have indicated that compounds related to the bicyclo[2.2.1]heptane structure exhibit significant antiviral activity. Specifically, derivatives of this compound have been shown to inhibit RNA virus replication, including coronaviruses and HIV-1, making them potential candidates for antiviral drug development .
Inhibition of Enzymatic Activity
Research has demonstrated that bicyclic compounds can act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions such as hypertension and inflammation . The inhibition of sEH by this compound suggests its potential therapeutic applications in managing these conditions.
Study on Antiviral Efficacy
In a controlled laboratory setting, a series of bicyclic compounds, including those derived from 1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine, were evaluated for their ability to inhibit viral replication at concentrations ranging from 100 µM to 500 µM. Results indicated that certain derivatives could reduce viral replication rates by up to 90%, highlighting their potential as antiviral agents .
Inhibition of Soluble Epoxide Hydrolase
A study focusing on the inhibitory effects of bicyclic amines on sEH showed that this compound exhibited IC50 values comparable to established sEH inhibitors. This suggests that the compound could be further explored for therapeutic uses in treating inflammation-related disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
